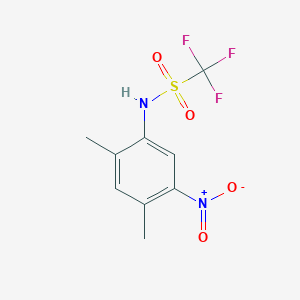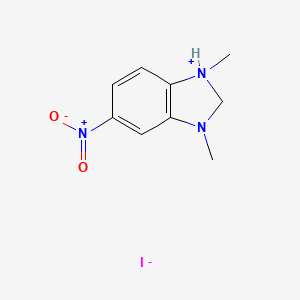
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the nitration of 1,3-dimethylbenzimidazole followed by iodination. Common methods for synthesizing benzimidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale nitration and iodination processes under controlled conditions to ensure high yield and purity. These processes may utilize continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different benzimidazole derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzimidazole derivatives.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors .
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound effective against certain pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylbenzimidazole: Lacks the nitro and iodide groups, making it less reactive.
5-Nitrobenzimidazole: Contains the nitro group but lacks the dimethyl and iodide groups.
2,3-Dihydro-1H-benzimidazole: Lacks the nitro, dimethyl, and iodide groups
Uniqueness
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to the presence of both nitro and iodide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
52142-81-1 |
|---|---|
Formule moléculaire |
C9H12IN3O2 |
Poids moléculaire |
321.11 g/mol |
Nom IUPAC |
1,3-dimethyl-5-nitro-1,2-dihydrobenzimidazol-1-ium;iodide |
InChI |
InChI=1S/C9H11N3O2.HI/c1-10-6-11(2)9-5-7(12(13)14)3-4-8(9)10;/h3-5H,6H2,1-2H3;1H |
Clé InChI |
DHCNMOOLYSWBMV-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine](/img/structure/B14654239.png)

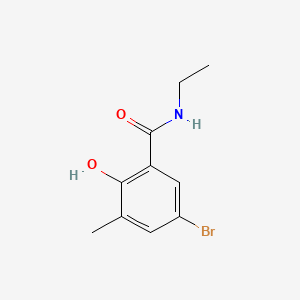

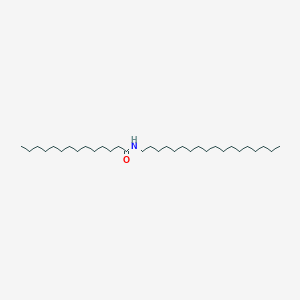
phosphanium bromide](/img/structure/B14654256.png)
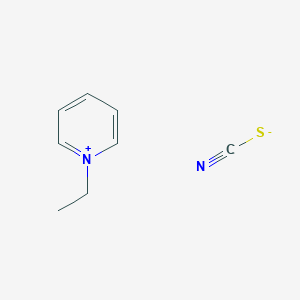
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)

